Piragliatin

Enzyme kinetics Glucokinase Vmax

Researchers developing novel glucokinase activators require a well-characterized reference standard with defined enzyme kinetics to validate assay systems and benchmark new chemical entities. Piragliatin (RO4389620) is the first GKA studied in T2D patients, delivering a 32.5% FPG reduction at 200 mg BID with a distinct kinetic signature (β=1.74) that distinguishes it from partial activators. • Calibrate GKA screening assays with a clinically validated allosteric activator exhibiting full glucose-sensor restoration in pancreatic islets • Benchmark novel compounds against well-characterized hepatic & β-cell dual action with predictable, dose-dependent glucose lowering • Source from a reliable supplier with comprehensive analytical documentation and worldwide logistics support

Molecular Formula C19H20ClN3O4S
Molecular Weight 421.9 g/mol
CAS No. 625114-41-2
Cat. No. B1677958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiragliatin
CAS625114-41-2
SynonymsRO4389620;  RO 4389620;  RO-4389620
Molecular FormulaC19H20ClN3O4S
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl
InChIInChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1
InChIKeyXEANIURBPHCHMG-SWLSCSKDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piragliatin: A Clinically Validated Glucokinase Activator


Piragliatin (RO4389620) is a potent, allosteric glucokinase (GK) activator that was the first compound in its class to be studied in patients with type 2 diabetes (T2D) [1]. As a small molecule in the phenylacetamide class, it acts by binding to an allosteric site on the GK enzyme, enhancing its catalytic activity and lowering the glucose threshold for insulin secretion [2]. Piragliatin has been shown to reduce both fasting and postprandial plasma glucose in T2D patients through a dual mechanism involving enhanced β-cell function and reduced hepatic glucose output [3].

Why Piragliatin Cannot Be Substituted by Other GKAs


Glucokinase activators (GKAs) are not interchangeable due to significant differences in their enzyme kinetic profiles (e.g., β and nH values), tissue selectivity, and clinical safety outcomes [1]. Piragliatin, as a direct, non-selective GKA, exhibits a distinct kinetic signature (β=1.74) compared to partial activators like AZD1656 (β<1) and other class members like MK-0941 [1]. Furthermore, Piragliatin is a CYP3A substrate, and its exposure is significantly altered by strong CYP3A inhibitors or inducers, a key consideration for in vivo study design that is not uniformly applicable across the GKA class [2]. Therefore, data generated with Piragliatin cannot be reliably extrapolated to other GKAs.

Quantitative Differentiation from Comparator GKAs


Superior Vmax Restoration via Enzyme Kinetics

Piragliatin demonstrates a significantly higher β-value (β=1.74) compared to the partial glucokinase activator AZD1656 (β<1) [1]. The β-value quantifies the change in maximum enzyme velocity (Vmax) and is a key determinant of a compound's ability to restore glucokinase's glucose sensor function [1].

Enzyme kinetics Glucokinase Vmax

In Vivo Glucose Lowering Benchmark

In a multiple-ascending-dose study in type 2 diabetic patients, piragliatin treatment at steady state resulted in dose-dependent reductions in plasma glucose. The highest dose (200 mg BID) yielded a 32.5% reduction in fasting plasma glucose and a 35.5% reduction in postprandial plasma glucose compared to baseline [1]. This robust glucose-lowering effect serves as a benchmark for evaluating other GKAs, such as TTP399, which in a separate Phase 2 study demonstrated a placebo-subtracted HbA1c reduction of -0.9% over 6 months [2].

Glucose-lowering In vivo pharmacology Type 2 diabetes

CYP3A-Dependent Drug-Drug Interaction Profile

Piragliatin's unique pharmacokinetic profile as a CYP3A substrate distinguishes it from GKAs with different metabolic pathways. Co-administration with the strong CYP3A inhibitor ketoconazole (400 mg QD) increased piragliatin Cmax by 32% and AUC∞ by 44% [1]. Conversely, the strong CYP3A inducer rifampicin (600 mg QD) decreased piragliatin Cmax by 30% and AUC∞ by 72%, resulting in a 13% increase in glucose AUC0-6h [1].

Pharmacokinetics Drug-drug interactions CYP3A4

Optimal Research and Application Scenarios


Benchmarking Novel GKAs in Efficacy Models

Given its well-characterized, dose-dependent glucose-lowering effects (32.5% FPG reduction at 200 mg BID) in human T2D patients [1], Piragliatin serves as an ideal reference compound for benchmarking novel GKAs in preclinical and clinical pharmacology studies. Researchers can use Piragliatin as a positive control to calibrate their own assays and validate the glucose-lowering potential of new chemical entities [1].

Investigating SAR and Toxicity in GKA Development

The discovery of Piragliatin involved extensive SAR studies to mitigate structure-based toxicity observed with earlier leads [1]. Its development and subsequent termination due to liver toxicity in Phase 2 trials [2] provide a critical case study for medicinal chemists and toxicologists. Piragliatin is an essential tool for understanding the structural features that drive both on-target efficacy and off-target toxicity, particularly hepatic lipidosis, in the GKA class [1].

Elucidating β-Cell Function and Glucose Homeostasis

Piragliatin is a proven probe for studying the dual role of glucokinase in β-cell function and hepatic glucose metabolism [1]. Its unique enzyme kinetic profile (β=1.74) makes it a superior tool compared to partial activators for experiments aimed at fully restoring glucokinase's glucose-sensor function in pancreatic islets [2]. Researchers investigating the fundamental biology of glucose-stimulated insulin secretion and hepatic glucose output can rely on Piragliatin to produce robust and predictable effects [1].

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